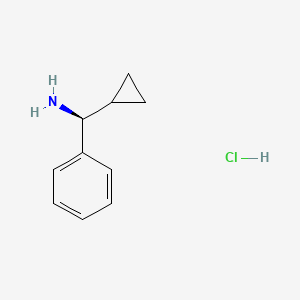
(S)-Cyclopropyl(phenyl)methanamine hydrochloride
Descripción general
Descripción
“(S)-Cyclopropyl(phenyl)methanamine hydrochloride” is a compound that contains a cyclopropyl group, a phenyl group, and a methanamine group. It’s likely to be a derivative of methanamine , which is a heterocyclic organic compound used in the treatment of urinary tract infections .
Chemical Reactions Analysis
The chemical reactions involving “(S)-Cyclopropyl(phenyl)methanamine hydrochloride” would depend on its specific structure and the conditions under which the reactions occur. For instance, phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-Cyclopropyl(phenyl)methanamine hydrochloride” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Inhibition and Metabolism of Cytochrome P450 Isoforms
(S)-Cyclopropyl(phenyl)methanamine hydrochloride and related cyclopropane-containing compounds are significant in the study of the metabolism of small-molecule drugs, especially in the context of drug-drug interactions (DDIs). The inhibition and metabolism of Cytochrome P450 (CYP) isoforms in human liver microsomes is a crucial area of research. Potent and selective chemical inhibitors are used in vitro to assess the contribution of various CYP isoforms to total drug metabolism, which helps in predicting potential DDIs. Cyclopropane-containing inhibitors are considered in this context due to their selectivity and potency in deciphering the involvement of specific CYP isoforms (Khojasteh et al., 2011).
Ethylene Inhibition in Plants
The use of cyclopropane-containing compounds like 1-methylcyclopropene (1-MCP) in the inhibition of ethylene action in plants is a significant area of study. These compounds prevent ethylene effects in a broad range of fruits, vegetables, and floriculture crops. The understanding of the role of ethylene in plants, facilitated by compounds like 1-MCP, has major implications for agricultural practices, especially in extending the shelf life and maintaining the quality of produce (Blankenship & Dole, 2003).
Oxyfunctionalization of Cyclopropane Derivatives
The oxidation of the methylene group activated by an adjacent cyclopropane is a significant process in synthetic organic chemistry. This methodology allows direct access to carbonylcyclopropanes, avoiding unnecessary synthetic stages and meeting the requirements of atom economy. The oxidation of cyclopropane-containing hydrocarbons and their functionally substituted derivatives is a key area of research, with implications for the development of new synthetic methods and the understanding of reaction mechanisms (Sedenkova et al., 2018).
Safety And Hazards
Direcciones Futuras
The future directions for research and use of “(S)-Cyclopropyl(phenyl)methanamine hydrochloride” would depend on its properties and potential applications. For instance, methenamine is used for the prophylaxis and treatment of frequently recurring urinary tract infections , suggesting potential medical applications for similar compounds.
Propiedades
IUPAC Name |
(S)-cyclopropyl(phenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-10(9-6-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUNRTDRPMOQNG-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662527 | |
| Record name | (S)-1-Cyclopropyl-1-phenylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Cyclopropyl(phenyl)methanamine hydrochloride | |
CAS RN |
844470-80-0 | |
| Record name | (S)-1-Cyclopropyl-1-phenylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



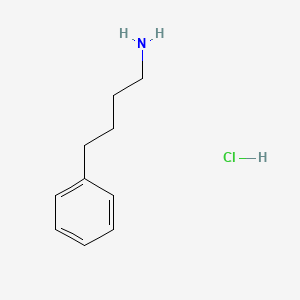
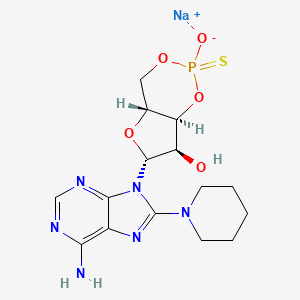
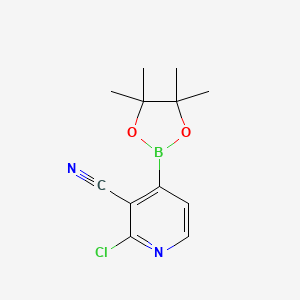
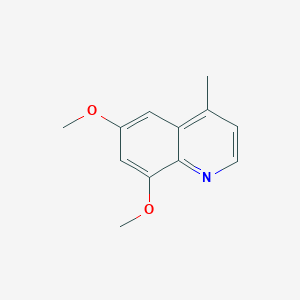
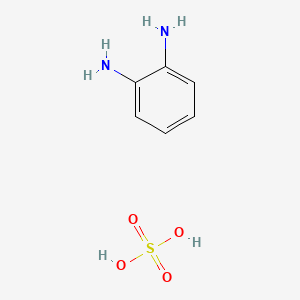
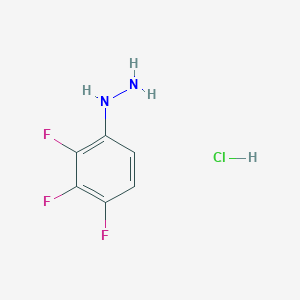
![tert-butyl N-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-fluorophenyl]carbamate](/img/structure/B1451390.png)
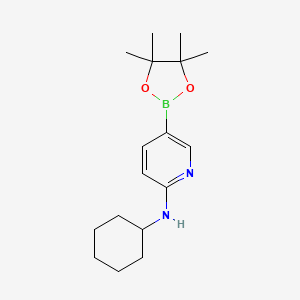
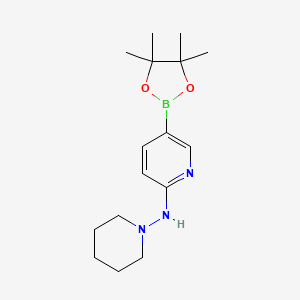
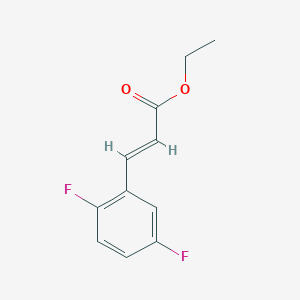
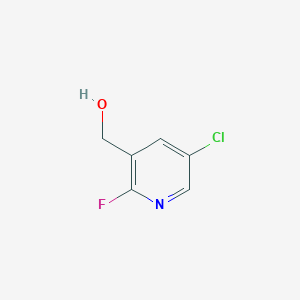
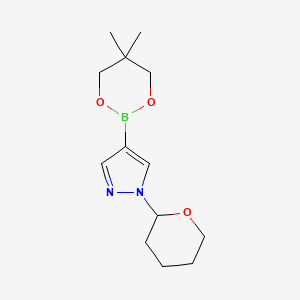
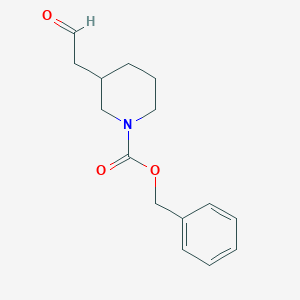
![2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1451403.png)